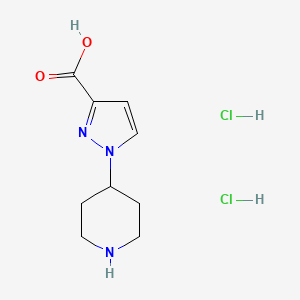

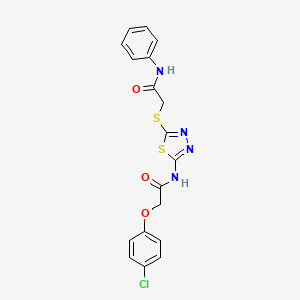

1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

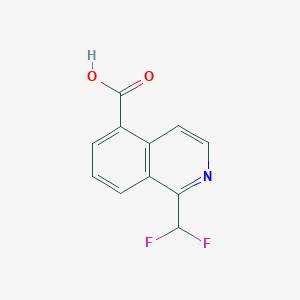

This compound is a derivative of piperidine, which is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . It has a molecular weight of 291.17700 .

Synthesis Analysis

Piperidine derivatives are synthesized using various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a boiling point of 450.5ºC at 760 mmHg. Its exact mass is 290.07000, and it has a PSA of 62.71000 .Scientific Research Applications

Aurora Kinase Inhibitor

One application of similar compounds involves the development of Aurora kinase inhibitors, which have the potential to treat cancer. These inhibitors target Aurora A kinase, a protein involved in cell division, and their effectiveness against cancerous cells highlights a crucial area of research in oncology and medicinal chemistry (ロバート ヘンリー,ジェームズ, 2006).

Cannabinoid Receptor Antagonists

Compounds structurally related to 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride have been synthesized to explore the structure-activity relationships of cannabinoid receptor antagonists. This research aims at understanding the molecular interactions that inhibit the cannabinoid receptors, potentially offering insights into developing therapies for conditions influenced by these receptors, such as certain neurological disorders (R. Lan et al., 1999).

Antiviral and Fungicidal Activities

The synthesis and characterization of related compounds demonstrate significant antiviral and fungicidal activities. These findings suggest potential applications in developing new antiviral drugs and agricultural fungicides, contributing to the fields of infectious disease and crop protection (Li et al., 2015).

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds with the CB1 cannabinoid receptor have provided insights into the design of receptor ligands with specific effects. This research can inform the development of drugs with targeted actions on the cannabinoid system, which is relevant for treating pain, mood disorders, and other conditions (J. Shim et al., 2002).

Solid Form Selection for Pharmaceutical Compounds

The solid form selection of zwitterionic compounds for pharmaceutical applications is another area of research. This involves identifying stable and manufacturable forms of drugs, essential for ensuring their efficacy, stability, and ease of production (T. Kojima et al., 2008).

Mechanism of Action

Target of Action

Similar compounds containing a piperidine moiety have been found to target proteins such as serine/threonine-protein kinase b-raf .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride . .

Safety and Hazards

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7;;/h3,6-7,10H,1-2,4-5H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOHBNPHLXQIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2603431.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)

![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)